molecular formula C9H8F4O2 B7996367 3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol

3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol

Cat. No.: B7996367
M. Wt: 224.15 g/mol
InChI Key: SZPYCYPGXDTXHL-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol is an organic compound characterized by the presence of a benzyl alcohol group substituted with a tetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol typically involves the reaction of 3-hydroxybenzyl alcohol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used to facilitate the etherification process.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation or recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The benzyl alcohol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde or 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

    Reduction: 3-(1,1,2,2-Tetrafluoroethoxy)toluene.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
  • 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
  • (1,1,2,2-Tetrafluoroethoxy)benzene

Uniqueness

3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol is unique due to the combination of the benzyl alcohol group and the tetrafluoroethoxy substituent This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds

Properties

IUPAC Name

[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-4,8,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPYCYPGXDTXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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